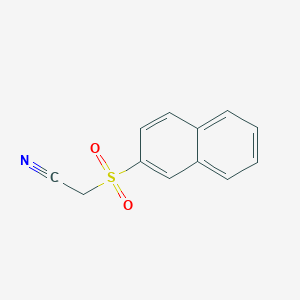

2-(2-Naphthylsulfonyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

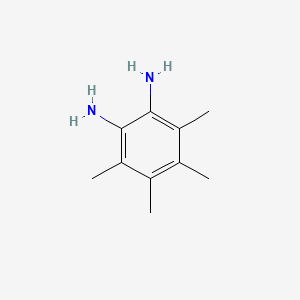

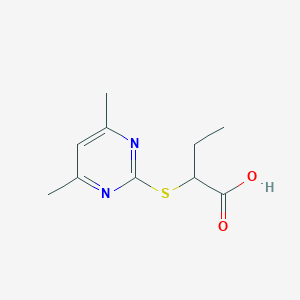

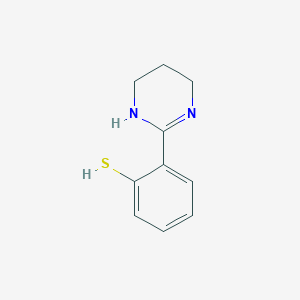

2-(2-Naphthylsulfonyl)acetonitrile is a chemical compound that is related to various naphthalene derivatives and acetonitrile-based compounds. While the specific compound is not directly studied in the provided papers, the research on related compounds can offer insights into its potential characteristics and reactivity. The papers provided discuss interactions and reactions involving acetonitrile and naphthalene derivatives, which can be useful in understanding the behavior of 2-(2-Naphthylsulfonyl)acetonitrile.

Synthesis Analysis

The synthesis of naphthalene derivatives in acetonitrile is explored in several studies. For instance, a one-step synthesis method for a naphthalene sulfonate derivative is reported, which involves the reaction of a naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in acetonitrile in the presence of K2CO3 . Similarly, a green synthesis route for 1,2-naphthoquinomethane acetonitriles is described, where a cascade Michael addition-elimination reaction is used . These methods could potentially be adapted for the synthesis of 2-(2-Naphthylsulfonyl)acetonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be characterized using various spectroscopic techniques. One study describes the characterization of a complex naphthalene sulfonate derivative using 1D and 2D NMR techniques, which could be applied to determine the structure of 2-(2-Naphthylsulfonyl)acetonitrile . The use of techniques such as MS, FTIR, and NMR can provide detailed information about the molecular structure and confirm the identity of the synthesized compound.

Chemical Reactions Analysis

Acetonitrile can participate in a variety of chemical reactions. For example, the interaction of acetonitrile with trifluoromethanesulfonic acid leads to the formation of different cations and neutral compounds, depending on the molar ratio of the reactants . This suggests that 2-(2-Naphthylsulfonyl)acetonitrile could also undergo interesting reactions with strong acids. Additionally, the excited-state proton transfer from photoacids to acetonitrile/water mixtures is studied, indicating that naphthalene derivatives in acetonitrile can engage in proton transfer reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives in acetonitrile can be influenced by the presence of other functional groups and the solvent environment. UV-visible and 1H NMR spectroscopic studies on chelate formation between metal ions and naphthalene derivatives in acetonitrile provide insights into the interaction of these compounds with metal ions . The anodic oxidation of 1-naphthylamine in acetonitrile is also investigated, revealing the electrochemical behavior of naphthalene derivatives in this solvent . These studies suggest that 2-(2-Naphthylsulfonyl)acetonitrile may exhibit distinct electrochemical and spectroscopic properties that could be explored further.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Acetonitrile has been widely applied as a common solvent in organic synthesis due to its enrichment, low price, and excellent solvent properties . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Therefore, it is anticipated that the future research will focus on developing new multicomponent strategies for the further exploitation of acetonitrile for the rapid synthesis of versatile biologically relevant heterocycles .

Propiedades

IUPAC Name |

2-naphthalen-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBMTLDXBDCGBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380935 |

Source

|

| Record name | (Naphthalene-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthylsulfonyl)acetonitrile | |

CAS RN |

32083-60-6 |

Source

|

| Record name | (Naphthalene-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)